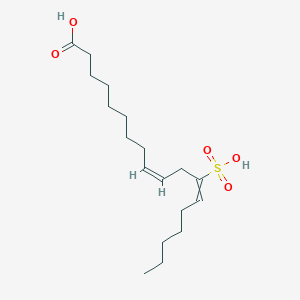
9,12-Octadecadienoic acid, 12-sulfo-, (9Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- is a sulfonated fatty acid derivative. It is a modified form of linoleic acid, which is a polyunsaturated omega-6 fatty acid commonly found in various vegetable oils. The sulfonation at the 12th position introduces a sulfonic acid group, making it more hydrophilic compared to its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- typically involves the sulfonation of linoleic acid. This can be achieved through the reaction of linoleic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- can be achieved through continuous flow reactors where linoleic acid is continuously fed into a reactor containing the sulfonating agent. This method ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the double bonds, leading to the formation of epoxides or hydroperoxides.
Reduction: Reduction of the sulfonic acid group can yield the corresponding sulfide or thiol derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under basic conditions.
Major Products
- Various sulfonate esters or amides from substitution reactions.
Epoxides: and from oxidation.
Sulfides: or from reduction.
Scientific Research Applications
9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions due to its amphiphilic nature.
Biology: Studied for its role in cell membrane dynamics and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other surfactant-based products.
Mechanism of Action
The mechanism of action of 9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- involves its interaction with cell membranes and proteins. The sulfonic acid group enhances its solubility in aqueous environments, allowing it to interact with membrane lipids and proteins more effectively. This interaction can modulate membrane fluidity and influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Linoleic acid: The parent compound, lacking the sulfonic acid group.
9,12-Octadecadienoic acid: Another derivative with different functional groups.
Sulfonated fatty acids: A broader class of compounds with similar sulfonic acid modifications.
Uniqueness
The presence of the sulfonic acid group at the 12th position makes 9,12-Octadecadienoic acid, 12-sulfo-, (9Z)- more hydrophilic and reactive compared to its parent compound, linoleic acid. This unique modification enhances its solubility and reactivity, making it valuable in various applications where traditional fatty acids may not be suitable.
Properties
CAS No. |
68201-84-3 |
|---|---|
Molecular Formula |
C18H32O5S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(9Z)-12-sulfooctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O5S/c1-2-3-4-11-14-17(24(21,22)23)15-12-9-7-5-6-8-10-13-16-18(19)20/h9,12,14H,2-8,10-11,13,15-16H2,1H3,(H,19,20)(H,21,22,23)/b12-9-,17-14? |
InChI Key |
BLYFBIUJESJYLP-VOBDGNOHSA-N |
Isomeric SMILES |
CCCCCC=C(C/C=C\CCCCCCCC(=O)O)S(=O)(=O)O |
Canonical SMILES |
CCCCCC=C(CC=CCCCCCCCC(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















